molecular formula C9H10N2O2S B1373373 N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 1311313-89-9

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No. B1373373
CAS RN: 1311313-89-9
M. Wt: 210.26 g/mol
InChI Key: JKWPJSMCAWSTDD-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 1311313-89-9 . It has a molecular weight of 210.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving “N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” are not detailed in the available resources. The compound, given its functional groups, might be involved in various organic reactions .


Physical And Chemical Properties Analysis

“N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, researchers might explore the compound’s degradation products and their environmental impact. Understanding how it breaks down could inform the development of more eco-friendly chemicals and assess any potential risks to ecosystems.

Each of these applications represents a unique field of study where N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide can contribute significantly. The compound’s versatility in research underscores its value in scientific advancements across multiple disciplines. For further detailed information, including safety data and technical specifications, you can refer to the product’s material safety data sheet (MSDS) and technical documents .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the use and study of “N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” are not specified in the available resources. The compound’s potential applications and research directions would depend on its chemical properties and biological activity, which would need to be explored in further studies .

properties

IUPAC Name

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWPJSMCAWSTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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